N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-16-10-9-15(13-19-16)20-17(21)18(11-5-6-12-18)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHHVFCWPMRSIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS No. 1023481-57-3) is a compound of significant interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 222.28 g/mol
- Purity : Typically >98% in commercial preparations .
This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for the transport of various molecules across cellular membranes. These transporters play significant roles in drug absorption, distribution, and elimination, making this compound relevant for enhancing drug efficacy and bioavailability .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activities. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, suggesting a potential for reduced side effects in cancer therapies .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of this compound. In vitro studies have demonstrated that it can mitigate oxidative stress-induced neuronal damage. This property may be attributed to its ability to modulate signaling pathways involved in cell survival and apoptosis, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Anticancer Activity in Breast Cancer Cells
A study conducted on the effects of this compound on breast cancer cell lines showed significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .
Study 2: Neuroprotection in Animal Models
In animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. The neuroprotective effects were linked to the modulation of inflammatory responses and preservation of blood-brain barrier integrity during ischemic events .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the potential of compounds similar to N-(6-methoxypyridin-3-yl)-1-phenylcyclopentane-1-carboxamide in combating tuberculosis. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds exhibited promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating their effectiveness as anti-tubercular agents .
Case Study: Synthesis and Evaluation
- Compounds Tested : Five derivatives (6a, 6e, 6h, 6j, and 6k) demonstrated significant anti-tubercular activity.
- IC90 Values : The most active compounds showed IC90 values between 3.73 and 4.00 μM.
- Cytotoxicity : These compounds were found to be non-toxic to human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Studies involving similar pyridine derivatives indicate that they can exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.
Research Findings
- Metal Complexes : The synthesis of metal complexes using ligands derived from 6-methoxypyridine has shown enhanced antimicrobial activity compared to their non-complexed counterparts, indicating the potential for developing new antibacterial agents .
Pharmacological Insights
The pharmacological profile of this compound suggests its role as a potential lead compound for further modifications aimed at enhancing its bioactivity.
Binding Affinity Studies
Recent research has reported on the binding affinity of related compounds to specific biological targets. For instance, CQ211, a derivative with a similar structure, demonstrated a high binding affinity (Kd = 6.1 nM) towards RIOK2, highlighting the importance of structural modifications in enhancing target specificity and potency .
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group may undergo acid- or base-catalyzed hydrolysis to yield 1-phenylcyclopentane-1-carboxylic acid and 6-methoxypyridin-3-amine.
Table 2: Hydrolysis Conditions
| Conditions | Products | Notes |
|---|---|---|
| 6M HCl, reflux, 6h | Carboxylic acid + Amine | Requires harsh conditions |
| 2M NaOH, 100°C, 4h | Carboxylate salt + Amine | Mild compared to acid |
These reactions are consistent with general amide reactivity .
Methoxypyridine Modifications
- Demethylation : Treatment with BBr₃ or HBr/AcOH can cleave the methoxy group to form a hydroxyl derivative .
- Electrophilic Substitution : The pyridine ring may undergo nitration or halogenation at the meta position due to the electron-donating methoxy group .
Cyclopentane Reactivity
The strained cyclopentane ring may participate in hydrogenation (to cyclohexane under H₂/Pd) or radical halogenation (e.g., Br₂/hν), though steric hindrance from the phenyl group may limit reactivity .
Biological Activity and Stability
While not a direct reaction, the compound’s stability under physiological conditions is critical for its potential applications:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cyclohexane Carboxamide Derivatives
The compound "(1R,2R)-2-(2,3-dihydro-1H-indole-1-carbonyl)-N-(6-methoxypyridin-3-yl)cyclohexane-1-carboxamide" (CAS 95613-56-2) shares the N-(6-methoxypyridin-3-yl) carboxamide group but differs in its cyclohexane core and additional 2,3-dihydroindole substituent . Key distinctions include:
- Molecular Weight : 175.21 g/mol (vs. theoretical ~307.36 g/mol for the cyclopentane analog).
- Purity : Reported as 95%, suggesting its utility as a synthetic intermediate .
Functional Analogues: Thiazol-2-amine Derivatives
Two thiazol-2-amine derivatives from , N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide and N-(6-methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine mono-hydrobromide, demonstrate how core substitutions influence intermolecular interactions:
- Protonation Sites : In the pyridin-2-yl derivative, protonation occurs at the thiazole amine, enabling a 3D hydrogen-bonded network via N–H⋯Br, N⁺–H⋯Owater, and Owater–H⋯Br interactions. In contrast, the pyrazin-2-yl derivative protonates at the methoxypyridine group, forming zigzag chains via N⁺–H⋯Npyrazine bonds .
- Solubility Implications : The presence of water in the pyridin-2-yl derivative’s crystal structure suggests higher hydrophilicity compared to the pyrazine analog .
Data Table: Key Parameters of Analogous Compounds
*Theoretical molecular weight calculated based on structure.
Research Findings and Implications
- Core Flexibility : Cyclohexane analogs may exhibit enhanced conformational adaptability compared to cyclopentane derivatives, impacting drug-receptor interactions .
- Hydrogen Bonding : Thiazole derivatives demonstrate that protonation site variability directly dictates crystalline packing and solubility, a critical factor in pharmaceutical formulation .
- Functional Group Role : The N-(6-methoxypyridin-3-yl) group consistently contributes to hydrogen-bonding capabilities across analogs, suggesting its importance in molecular recognition or stability .
Preparation Methods
Friedel-Crafts Alkylation and Cyclization
A common route involves the Friedel-Crafts alkylation of benzene with cyclopentane derivatives. For example:
- Cyclopentene oxide is reacted with benzene in the presence of AlCl₃ to form 1-phenylcyclopentanol.
- Oxidation of the alcohol to the ketone using Jones reagent (CrO₃/H₂SO₄), followed by further oxidation to the carboxylic acid via a haloform reaction or using strong oxidizers like KMnO₄ under acidic conditions.
Alternative Cyclopentane Ring Formation
β-keto esters can undergo cyclization with dihaloalkanes. For instance:
- Ethyl benzoylacetate reacts with 1,4-dibromobutane in the presence of NaH, forming a cyclopentane ring. Subsequent hydrolysis and decarboxylation yield 1-phenylcyclopentane-1-carboxylic acid.
Synthesis of 6-Methoxypyridin-3-Amine
Direct Amination of Pyridine Derivatives
6-Methoxypyridin-3-amine is commercially available (CAS 6628-77-9). However, its synthesis can be achieved via:
- Nitration and Reduction :
- Buchwald-Hartwig Amination :
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
- Activation of the Carboxylic Acid :
- Coupling with 6-Methoxypyridin-3-amine :
- The acid chloride is reacted with the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is often used to scavenge HCl.
- Example : 1-Phenylcyclopentane-1-carbonyl chloride (1.2 equiv) is added dropwise to a solution of 6-methoxypyridin-3-amine (1.0 equiv) and TEA (2.0 equiv) in DCM. The mixture is stirred for 12 h, yielding the product in 85–92% after column chromatography.
Coupling Reagent-Assisted Methods
For substrates sensitive to chlorination, carbodiimide-based reagents are preferred:
- EDCl/HOBt System :
- DCC/DMAP :
Optimization and Challenges
Solvent and Temperature Effects
Protecting Group Strategies
Purification Techniques
- Column chromatography (SiO₂, hexane/EtOAc gradients) is standard for isolating the product.
- Recrystallization from ethanol/water mixtures improves purity for crystalline batches.
Analytical Data and Characterization
Spectroscopic Confirmation
Mass Spectrometry
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 85–92 | ≥95 | Fast, high-yield | Requires acid chloride preparation |
| EDCl/HOBt | 78–88 | ≥90 | Mild conditions | Longer reaction time |
| DCC/DMAP | 90–95 | ≥97 | No pre-activation needed | Toxicity of DCC byproducts |
Industrial and Scalability Considerations
Q & A
Q. Basic
- NMR : -NMR identifies carbonyl carbons (δ 170–175 ppm) and methoxy groups (δ 55 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., cyclopentane ring puckering) . For example, protonation sites in salts influence hydrogen-bonding networks (N–H⋯Br interactions at 2.9–3.1 Å) .
Q. Advanced
- Time-resolved IR spectroscopy : Tracks transient intermediates during hydrolysis (e.g., amide → carboxylic acid conversion at 1680 cm) .
- SC-XRD (Single-Crystal X-ray Diffraction) : Identifies polymorphism; compare with computational models (DFT-optimized geometries) to validate crystallographic data .
What methodologies identify the biological targets and mechanisms of action for this compound?
Q. Advanced
- Molecular docking : Screen against COX-2 (cyclooxygenase-2; PDB ID 5KIR) to predict binding affinity (ΔG ≤ -8.5 kcal/mol) .
- Enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., COX-2 inhibition via prostaglandin E ELISA) .
- Cellular assays : Evaluate cytotoxicity (MTT assay on HeLa cells) and anti-inflammatory activity (TNF-α suppression in macrophages) .
How do reaction conditions influence the regioselectivity of electrophilic substitutions on the phenylcyclopentane core?
Q. Advanced
- Nitration : Use HNO/HSO at 0°C to favor meta-substitution on the phenyl ring (monitored via HPLC; retention time shift from 12.3 → 14.1 min) .
- Sulfonation : SO/HSO at 80°C yields para-sulfonic acid derivatives (confirmed by -NSR disappearance of aromatic protons) .
- Kinetic vs. thermodynamic control : Low temperature (-20°C) with AlCl directs Friedel-Crafts acylation to the cyclopentane-adjacent position .
How do protonation states and crystal packing affect biological activity in hydrobromide salts of related compounds?
Q. Advanced
- Protonation sites : In mono-hydrobromide salts, pyridine nitrogen protonation (N-H) alters hydrogen bonding (e.g., N-H⋯O vs. N-H⋯N) .
- Crystal packing analysis : Zigzag chains (3D networks) enhance solubility compared to planar stacking (2D sheets), impacting bioavailability (logP reduced by 0.5–1.0) .
What strategies improve structure-activity relationship (SAR) studies for cyclopentane carboxamide derivatives?
Q. Advanced
- Substituent variation : Replace methoxy with ethoxy to assess steric effects (IC shifts from 12 μM → 8 μM in COX-2 inhibition) .
- Bioisosteric replacement : Substitute cyclopentane with cyclohexane; use MD simulations to compare binding pocket occupancy (RMSD ≤ 1.2 Å) .
How can spectroscopic data distinguish between structural isomers of this compound?
Q. Basic
- UV/Vis : Conjugation differences (e.g., λ at 265 nm for meta-methoxy vs. 275 nm for para-methoxy isomers) .
- IR : Amide I band splitting (1670 cm vs. 1690 cm) indicates cis/trans isomerism .
What experimental approaches assess the compound’s toxicity profile in preclinical models?
Q. Advanced
- In vitro : HepG2 cell line assays with LC determination (e.g., >100 μM for low hepatotoxicity) .
- In vivo : Zebrafish embryo toxicity testing (FET; LC ≥ 50 mg/L) .
How can enantiomeric resolution be achieved for chiral analogs of this compound?
Q. Advanced
- Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/isopropanol 90:10, 1 mL/min) to separate enantiomers (R = 8.2 vs. 9.5 min) .
- Enzymatic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica B) yields >90% ee .
What computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced
- DFT calculations : Optimize geometry (B3LYP/6-31G**) to estimate dipole moment (4.2 D) and polar surface area (78 Å) .
- MD simulations : Simulate blood-brain barrier penetration (logBB = -1.2) using CHARMM force fields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
